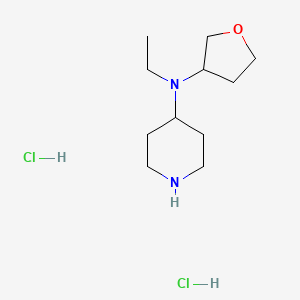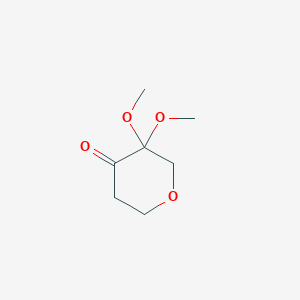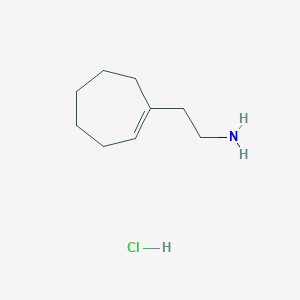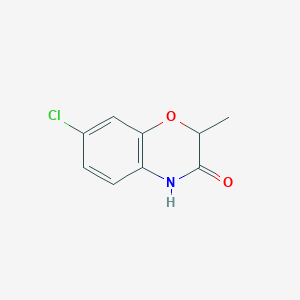![molecular formula C7H9ClN2O B1430535 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride CAS No. 1993054-03-7](/img/structure/B1430535.png)
6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride is the ATR kinase . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA . It is an attractive anticancer drug target based on synthetic lethality .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal response to DNA damage, leading to cell death
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage to maintain genomic stability . Disruption of this pathway can lead to cell death, particularly in cancer cells that have a high rate of DNA replication .
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles, including good bioavailability and low risk of drug-drug interactions .
Result of Action
The result of the compound’s action is the induction of cell death in cells with high rates of DNA replication, such as cancer cells . This is due to the disruption of the DNA damage response pathway, which is critical for the survival of these cells .
生化分析
Biochemical Properties
The 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride has been found to interact with several biomolecules, including the receptor-interacting protein kinase 1 (RIPK1) . The nature of these interactions is primarily inhibitory, which suggests that this compound could potentially be used as a necroptosis inhibitor .
Cellular Effects
In cellular assays, this compound has displayed potent anti-necroptotic activity in both human and mouse cells . It influences cell function by inhibiting RIPK1, which plays a crucial role in necroptosis, a form of programmed cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, thereby preventing necroptosis .
属性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-8-4-3-6-2-1-5-9(6)7;/h3-4H,1-2,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZZMYUODYCIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NC(=O)N2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)
![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)
![3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B1430464.png)


![4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1430471.png)


